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For Researchers, Scientists, and Drug Development Professionals

Introduction
The peroxyacetyl radical (CH₃C(O)OO•), a key intermediate in atmospheric chemistry, plays a

significant role in the formation of photochemical smog and the transport of nitrogen oxides. Its

high reactivity also makes it relevant in various oxidative processes, including those of potential

interest in toxicology and drug degradation studies where radical-initiated reactions are a

concern. Understanding the kinetics and mechanisms of peroxyacetyl radical reactions is

crucial for developing accurate models of these complex systems.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for studying

gas-phase chemical reactions. By monitoring the characteristic infrared absorption bands of

reactants, intermediates, and products over time, it provides a non-invasive, real-time window

into reaction kinetics and mechanisms. This application note provides a detailed protocol for

the generation of peroxyacetyl radicals via the thermal decomposition of peroxyacetyl nitrate

(PAN) and the subsequent monitoring of their reactions using time-resolved FTIR spectroscopy.

Principle
The experimental approach is based on the thermal lability of the O-N bond in peroxyacetyl

nitrate (PAN). When heated, PAN undergoes unimolecular decomposition to produce the

peroxyacetyl radical (PA) and nitrogen dioxide (NO₂).
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CH₃C(O)OONO₂ (PAN) + Δ → CH₃C(O)OO• (PA radical) + NO₂

Once generated, the peroxyacetyl radicals can undergo several reactions, including self-

reaction or reaction with other species introduced into the system. Time-resolved FTIR

spectroscopy is used to monitor the concentration changes of various species by measuring

the absorbance of their specific vibrational bands as a function of time. According to the Beer-

Lambert law, the absorbance of a specific infrared band is directly proportional to the

concentration of the corresponding species. By tracking the decay of reactants or the formation

of products, one can derive kinetic parameters such as reaction rate constants.

Experimental Protocols
Protocol 1: Synthesis of Peroxyacetyl Nitrate (PAN)
Caution: Peroxyacetyl nitrate is a powerful lachrymator and explosive in condensed phases. All

synthesis and handling should be performed in a well-ventilated fume hood with appropriate

personal protective equipment (safety glasses, lab coat, gloves).

Materials:

Peracetic acid (CH₃C(O)OOH), ~32% in acetic acid

Sulfuric acid (H₂SO₄), concentrated (98%)

Nitric acid (HNO₃), concentrated (70%)

n-Tridecane (or other high-boiling point, inert solvent)

Ice-salt bath

Separatory funnel

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

Prepare an ice-salt bath to maintain a temperature of 0 °C.
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In a round-bottom flask placed in the ice-salt bath, mix 3 mL of peracetic acid with 20 mL of

n-tridecane.

Slowly add 2 mL of concentrated sulfuric acid to the mixture while stirring.

Carefully and dropwise, add 1.5 mL of concentrated nitric acid to the flask over a period of 5-

10 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 2 °C.

Continue stirring the mixture in the ice bath for an additional 15 minutes.

Transfer the reaction mixture to a cold separatory funnel.

Separate the lower acidic layer from the upper organic layer (containing PAN in n-tridecane).

Wash the organic layer 2-3 times with cold deionized water to remove residual acids.

Dry the PAN/n-tridecane solution with anhydrous magnesium sulfate and filter.

The resulting solution can be stored in a refrigerator at -20 °C. The concentration of PAN in

the solution can be determined by FTIR analysis of a diluted sample, using its known

absorption cross-sections.

Protocol 2: Kinetic Analysis of Peroxyacetyl Radical
Reactions by Time-Resolved FTIR
This protocol describes the use of a heated flow-tube reactor coupled to an FTIR spectrometer

to monitor the thermal decomposition of PAN and the subsequent reactions of the peroxyacetyl

radical.

Apparatus:

FTIR spectrometer equipped with a rapid-scan or step-scan capability and a liquid nitrogen-

cooled MCT (Mercury Cadmium Telluride) detector.

Long-path gas cell (e.g., White cell or Hanst-type multipass cell) with an optical path length

of several meters, placed within the FTIR sample compartment.

Heated quartz flow-tube reactor (pyrolysis tube) with independent temperature control.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10795667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass flow controllers (MFCs) for precise control of gas flow rates.

System for introducing PAN vapor into the main gas flow (e.g., by bubbling a carrier gas like

N₂ or He through the PAN/tridecane solution held at a constant temperature).

Vacuum pump and pressure gauges.

Procedure:

System Preparation:

Assemble the experimental setup as shown in the workflow diagram below.

Evacuate the entire system (gas lines, flow tube, and gas cell) and check for leaks.

Establish a stable flow of a bath gas (e.g., N₂ or zero air) through the system using MFCs.

Typical pressures in the gas cell range from 50 to 760 Torr.

Background Spectrum Acquisition:

With the bath gas flowing through the entire system (including the unheated pyrolysis tube

and the gas cell), acquire a high-resolution background spectrum (e.g., 1 cm⁻¹ resolution,

averaged over 100-200 scans).

Reaction Initiation:

Introduce a controlled flow of PAN vapor into the main gas stream. This is achieved by

flowing a carrier gas through the PAN/tridecane solution. The concentration of PAN can be

controlled by the temperature of the solution and the flow rate of the carrier gas.

Allow the system to stabilize, with PAN flowing through the unheated pyrolysis tube.

Record a spectrum to determine the initial concentration of PAN.

Initiate the reaction by rapidly heating the pyrolysis tube to the desired temperature (e.g.,

300-400 °C) to induce the thermal decomposition of PAN.

Time-Resolved Data Acquisition:
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Immediately upon heating the pyrolysis tube, begin acquiring time-resolved FTIR spectra

using the rapid-scan mode (e.g., one spectrum every few seconds).

Monitor the decrease in the absorbance of characteristic PAN bands (e.g., at 794, 1302,

1740, and 1841 cm⁻¹) and the increase in the absorbance of product bands (e.g., NO₂ at

1630 cm⁻¹, and any products from subsequent reactions of the peroxyacetyl radical).

If studying the reaction of the peroxyacetyl radical with another species (e.g., NO),

introduce this species into the flow stream after the pyrolysis tube but before the FTIR gas

cell.

Data Analysis:

Extract the absorbance values for each species of interest at each time point from the

series of collected spectra.

Convert absorbance values to concentrations using the Beer-Lambert law (A = εcl), where

'ε' is the absorption coefficient (or cross-section), 'c' is the concentration, and 'l' is the

optical path length of the gas cell.

Plot the concentration of reactants and products as a function of time.

From these concentration-time profiles, determine the reaction rate constants using

appropriate kinetic models (e.g., pseudo-first-order analysis).

Data Presentation
Quantitative data for key species involved in the study of peroxyacetyl radical reactions are

summarized below.

Table 1: Infrared Absorption Bands of Key Species
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Compound Formula
Vibrational
Mode

Wavenumber
(cm⁻¹)

Notes

Peroxyacetyl

Nitrate (PAN)
CH₃C(O)OONO₂ O-N stretch 794

Strong

absorption band,

suitable for

monitoring PAN

decay.

NO₂ sym. stretch 1302
Strong

absorption band.

C=O stretch 1740
Strong

absorption band.

NO₂ asym.

stretch
1841

Very strong and

characteristic

band.

Peroxyacetyl

Radical
CH₃C(O)OO• C=O stretch 1891

Observed in Ne

matrix; key band

for radical

detection.[1]

O-O stretch 893
Observed in Ne

matrix.[1]

CH₃ s-deform. 1380
Observed in Ne

matrix.[1]

Nitrogen Dioxide NO₂ ν₃ asym. stretch 1630

Key product of

PAN

decomposition.

Carbon Dioxide CO₂ ν₃ asym. stretch 2349

Product of some

secondary

reactions.

Acetic Acid CH₃COOH C=O stretch
~1790

(monomer)

Potential product

of radical-radical

reactions.
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Note: The infrared absorption bands for the peroxyacetyl radical have been characterized in

cryogenic matrices.[1] In the gas phase, these bands may be broader and slightly shifted.

Direct detection in the gas phase can be challenging due to low concentrations.

Table 2: Selected Kinetic Parameters for Peroxyacetyl Radical Reactions

Reaction
Rate Constant (k)
at 298 K (cm³
molecule⁻¹ s⁻¹)

Temperature
Dependence
Expression

Experimental
Method

CH₃C(O)OO• + NO →

CH₃C(O)O• + NO₂
1.8 x 10⁻¹¹

k(T) = (6.0 x 10⁻¹²)

exp(320/T)
Flow Tube / CIMS[1]

CH₃C(O)OO• + NO₂

⇌ PAN
4.7 x 10⁻¹² (forward) -

Derived from PAN

decomposition studies

CH₃C(O)OO• +

CH₃C(O)OO• →

2CH₃C(O)O• + O₂

1.3 x 10⁻¹¹ -
Laser Photolysis / UV

Spectroscopy

CH₃C(O)OO• +

CH₃O₂• → CH₂O +

CH₃COOH + O₂

2.0 x 10⁻¹¹ -
Laser Photolysis / UV

& IR Spectroscopy

How to determine these with FTIR: The rate of reaction can be determined by monitoring the

decay of a reactant or the formation of a stable product with a known IR absorption cross-

section. For example, in the reaction with NO, the rate can be determined by monitoring the

formation of NO₂. The self-reaction can be studied by monitoring the decay of PAN (as the

source of the radical) under conditions where other reactions are minimized.

Visualization of Pathways and Workflows
Experimental Workflow
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Caption: Experimental workflow for kinetic studies of peroxyacetyl radicals.
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Peroxyacetyl Radical Reaction Pathways
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Caption: Key reaction pathways of the peroxyacetyl radical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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